molecular formula C15H20N4O5 B4713351 N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea CAS No. 890596-68-6

N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No.: B4713351
CAS No.: 890596-68-6
M. Wt: 336.34 g/mol
InChI Key: AJAZJXWTAQUBRR-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a urea derivative featuring a 2-methoxy-4-nitrophenyl group and a 3-(2-oxopyrrolidin-1-yl)propyl moiety. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions. While direct data on this compound is absent in the provided evidence, its structural analogs (e.g., ) suggest that such urea derivatives are synthesized via condensation reactions involving substituted phenyl isocyanates or thioureas, often with catalysts like ZnCl₂ or Et₃N .

Properties

IUPAC Name

1-(2-methoxy-4-nitrophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5/c1-24-13-10-11(19(22)23)5-6-12(13)17-15(21)16-7-3-9-18-8-2-4-14(18)20/h5-6,10H,2-4,7-9H2,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAZJXWTAQUBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NCCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161120
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824030
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890596-68-6
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890596-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-4-nitrophenyl)-N′-[3-(2-oxo-1-pyrrolidinyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitro-methoxybenzene and a suitable amine.

    Cyclization: The formation of the pyrrolidinyl ring through cyclization reactions.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea exhibit significant anticancer properties. Studies have shown that nitro-substituted phenolic compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation.
  • Induction of oxidative stress leading to cell death.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Nitro groups are known to enhance the antibacterial activity of phenolic compounds. Preliminary studies indicate that derivatives with similar structures can effectively combat both Gram-positive and Gram-negative bacteria.

Applications in Drug Development

This compound serves as a lead compound for developing new pharmaceuticals targeting various diseases, particularly:

  • Cancer Treatments: By modifying the existing structure to enhance potency and selectivity against cancer cell lines.
  • Antimicrobial Agents: Developing derivatives that can overcome resistance mechanisms in pathogenic bacteria.

Case Studies and Research Findings

  • Study on Anticancer Potential:
    • A recent study evaluated the cytotoxic effects of related nitro-substituted ureas on human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that modifications to the urea structure could enhance efficacy against specific cancer types.
  • Antimicrobial Efficacy Assessment:
    • Another investigation focused on the antimicrobial properties of urea derivatives, revealing that compounds with nitro and methoxy groups displayed enhanced activity against common bacterial strains, including Staphylococcus aureus and Escherichia coli.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
Compound ANitro group presentModerate anticancer activity
Compound BLacks methoxy groupReduced antimicrobial efficacy
Compound CPyrrolidine derivativeEnhanced selective toxicity

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-[3-(2-oxo-1-pyrrolidinyl)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]urea

  • Structure : Replaces the 2-methoxy-4-nitrophenyl group with a 3-chloro-4-methylphenyl substituent.
  • The absence of nitro and methoxy groups reduces electronic polarization .

N-(2,4-dimethylphenyl)-N'-[3-(2-oxopyrrolidin-1-yl)propyl]urea

  • Molecular Weight: 289.38 g/mol; logP: 1.4372; Hydrogen Bond Donors: 2; Polar Surface Area: 50.52 Ų.
  • Comparison : The dimethylphenyl group increases steric bulk but lacks the nitro group’s electron-withdrawing effect. Its lower logP than estimated for the target compound suggests reduced hydrophobicity, which may affect bioavailability .

N-(oxan-4-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-(2-phenylethyl)urea

  • Structure : Incorporates a tetrahydropyran (oxan-4-yl) group and a phenethyl chain.
  • The phenethyl moiety may promote π-π stacking interactions in biological targets .

Functional Group Variations

Nitroindazole-Based Ureas (e.g., 3i, 3j)

  • Synthesis : Derived from nitroindazole-thiol intermediates, yielding compounds with nitro groups at different positions.
  • Key Data : Melting points range 160–220°C; IR spectra show strong C=O (urea) stretches at ~1650 cm⁻¹. Nitro groups reduce logD values, increasing hydrophilicity compared to methyl- or chloro-substituted analogs .

Methoxybenzenesulfonyloxy Ureas

  • Examples : N,N'-[2-(p-methoxybenzenesulfonyloxy)phenyl]-N'-(3-(p-methoxybenzenesulfonyloxy)phenyl]urea.
  • Properties : Sulfonyloxy groups significantly increase molecular weight and polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Data Table: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP H-Bond Donors Polar Surface Area (Ų) Key Substituents
N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxopyrrolidinyl)propyl]urea ~350 (estimated) ~1.8 2 ~60 (estimated) 2-methoxy-4-nitrophenyl
N-(2,4-dimethylphenyl)-N'-[3-(2-oxopyrrolidinyl)propyl]urea 289.38 1.437 2 50.52 2,4-dimethylphenyl
N-(3-chloro-4-methylphenyl)-N'-[3-(2-oxopyrrolidinyl)propyl]urea ~310 (estimated) ~1.5 2 ~55 (estimated) 3-chloro-4-methylphenyl
N-[3-(1H-6-nitroindazol-1-yl)propyl]-N'-[(3-nitrophenyl)methylidene]-urea 398.41 ~0.9 3 95.0 Nitroindazole, 3-nitrophenyl

Research Findings and Implications

  • Synthetic Challenges : Nitro groups (as in the target compound) require careful handling due to explosive hazards, often necessitating low-temperature reactions and inert atmospheres .
  • Pharmacological Relevance : Ureas with 2-oxopyrrolidinyl groups (e.g., ) are explored for CNS activity due to their ability to cross the blood-brain barrier. The target compound’s nitro group may limit this, favoring peripheral targets .
  • Solubility vs. Bioactivity : Compounds with higher logP (e.g., dimethylphenyl analog ) show better membrane penetration but risk off-target binding. The target compound’s nitro group balances this with moderate hydrophilicity.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C13H16N4O4
  • Molecular Weight : 288.29 g/mol

This compound features a urea moiety linked to a pyrrolidinyl propyl group and a methoxy-nitrophenyl substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes, including those involved in metabolic pathways. For example, related nitrophenyl derivatives have demonstrated inhibitory effects on liver microsomal enzymes, suggesting potential applications in modulating drug metabolism .
  • Antimicrobial Properties : Research indicates that nitrophenyl compounds exhibit antimicrobial activities, which may be relevant for developing new antibiotics or antifungal agents. The presence of the nitro group is often associated with increased potency against microbial strains.
  • Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism could involve the generation of reactive oxygen species (ROS) or interference with cellular signaling pathways.

Study 1: Enzyme Inhibition

A study evaluated the inhibitory potency of various aryl substituted urea derivatives on rat liver microsomal enzymes. It was found that compounds with similar structural features to this compound exhibited moderate to strong inhibition, indicating potential for drug-drug interaction modulation .

Study 2: Antimicrobial Activity

In a comparative analysis of several nitro-substituted compounds, this compound showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in antibiotic development.

Research Findings

StudyFindings
Identified as an inhibitor for specific liver enzymes with varying potencies across analogs.
Demonstrated antimicrobial properties against multiple bacterial strains, confirming its therapeutic potential.
Indicated cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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